Bimatoprost D5
CAS No.:
Cat. No.: VC0209090
Molecular Formula: C₂₅H₃₂D₅NO₄
Molecular Weight: 420.6
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₅H₃₂D₅NO₄ |
|---|---|
| Molecular Weight | 420.6 |
Introduction
Chemical Structure and Isotopic Characterization
Bimatoprost D5 retains the core structure of its parent compound, bimatoprost, which consists of a prostaglandin F₂α (PGF₂α) backbone modified by an ethylamide group instead of a carboxylic acid . The deuteration occurs at the ethylamide moiety, where five hydrogen atoms are replaced by deuterium, resulting in enhanced stability and reduced metabolic susceptibility compared to non-deuterated bimatoprost . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses confirm the structural integrity of Bimatoprost D5, with isotopic enrichment exceeding 99.5% and a purity of 96.65% as per certificate-of-analysis specifications .
The molecular weight difference of 5 atomic mass units (amu) between bimatoprost (413.58 g/mol) and Bimatoprost D5 (418.58 g/mol) allows for unambiguous differentiation in mass spectrometric assays . This isotopic distinction is critical for minimizing ion suppression and matrix effects during the quantification of bimatoprost in complex biological samples such as plasma and aqueous humor .
Role in Bioanalytical Method Development
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Bimatoprost D5 has been integral to the validation of ultra-sensitive LC-MS/MS methods for bimatoprost quantification. A landmark study by SCIEX demonstrated that using 400 µL of human plasma and a liquid-liquid extraction protocol, Bimatoprost D5 enabled the achievement of a lower limit of quantitation (LLOQ) of 0.5 pg/mL with a coefficient of variation (%CV) below 3% . The method’s linear dynamic range spanned 0.2–500 pg/mL, with accuracy within ±10% of nominal concentrations and inter-day precision (%CV) under 6% across all tested levels .
Key Performance Metrics:
-
Recovery Efficiency: >90% recovery rates for bimatoprost spiked into plasma at 5 pg/mL and 200 pg/mL, validated using Bimatoprost D5 as the internal standard .
-
Carryover Assessment: No detectable carryover observed after injecting an upper limit of quantitation (ULOQ) sample at 500 pg/mL, ensuring assay robustness .
-
Matrix Effects: Signal suppression/enhancement ratios remained within 85–115%, attributed to the deuterated internal standard’s ability to correct for ion suppression .
Comparative Pharmacokinetic Profiling
In a clinical study comparing bimatoprost and latanoprost, Bimatoprost D5 facilitated the detection of intact bimatoprost and its acid metabolite in aqueous humor. Non-deuterated bimatoprost exhibited a mean concentration of 6.6 nM at 1 hour post-administration, declining to undetectable levels by 6 hours, while its acid metabolite peaked at 6.7 nM at 3 hours . These findings underscore the rapid ocular metabolism of bimatoprost and the utility of deuterated analogs in tracking pharmacokinetic pathways .
Pharmacological and Metabolic Insights
Metabolic Stability and Deuterium Effects
Deuteration at the ethylamide group confers metabolic stability by slowing cytochrome P450-mediated oxidation, a phenomenon validated in comparative studies. For instance, the half-life of bimatoprost acid (the active metabolite) in aqueous humor was extended when deuterated analogs were used, though this effect remains under investigation for therapeutic applications .
Emerging Research Directions
Deuterated Drugs in Ophthalmology
The success of Bimatoprost D5 as an analytical tool has spurred interest in deuterated therapeutics. For example, 15-Keto Bimatoprost D5, a derivative under investigation, demonstrates prolonged ocular hypotensive effects in preclinical models, potentially reducing dosing frequency in glaucoma treatment .
Expanding Bioanalytical Applications
Recent advancements in high-resolution mass spectrometry (HRMS) have leveraged Bimatoprost D5 for untargeted metabolomics studies, identifying novel bimatoprost metabolites in human plasma. These efforts aim to elucidate off-target effects and optimize dosing regimens .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume